

Application of ML-7 in Neuroscience Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ML-7

Cat. No.: B1676662

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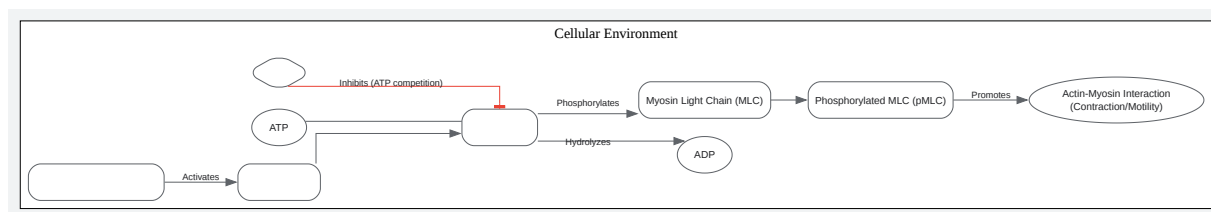
For Researchers, Scientists, and Drug Development Professionals

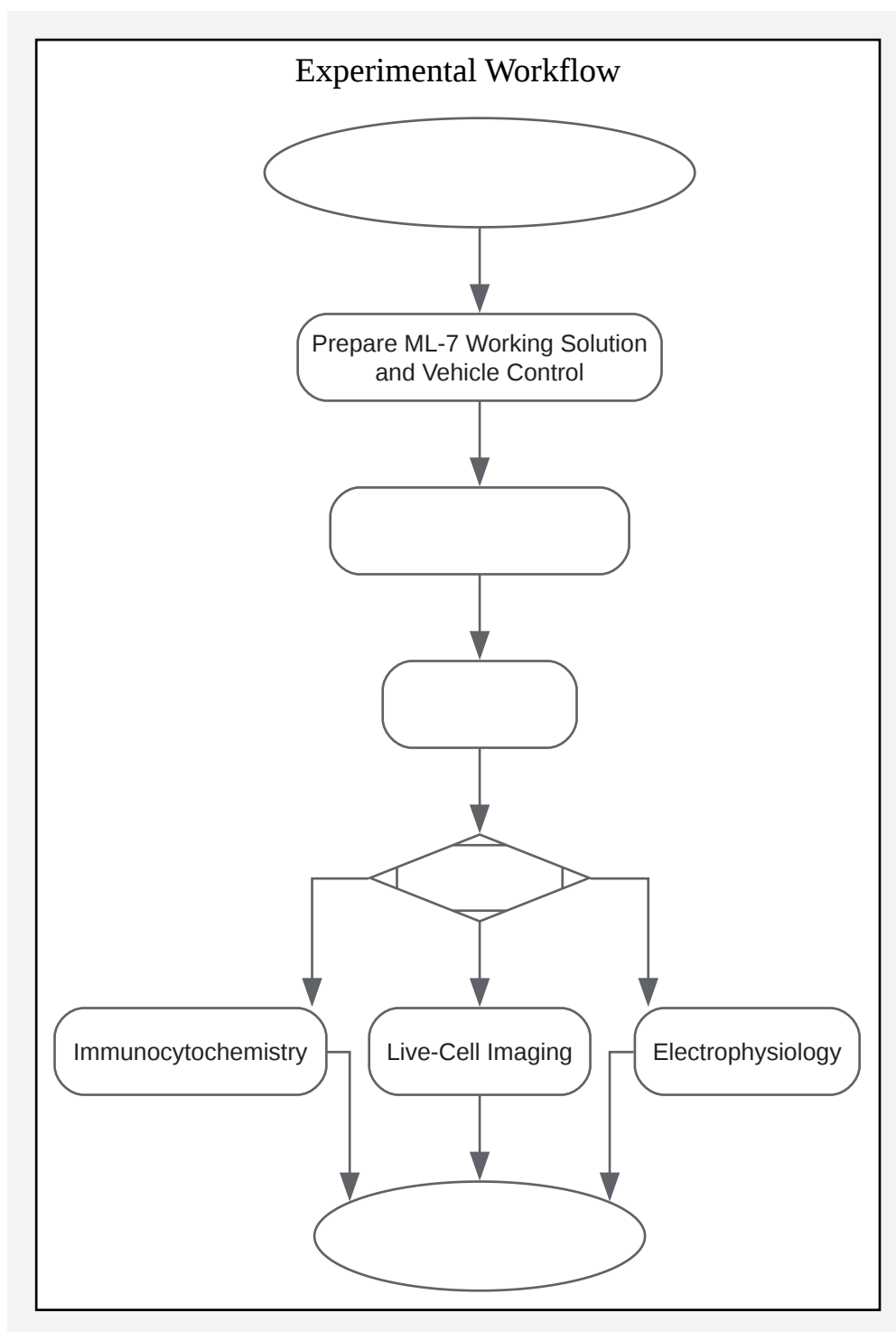
Introduction

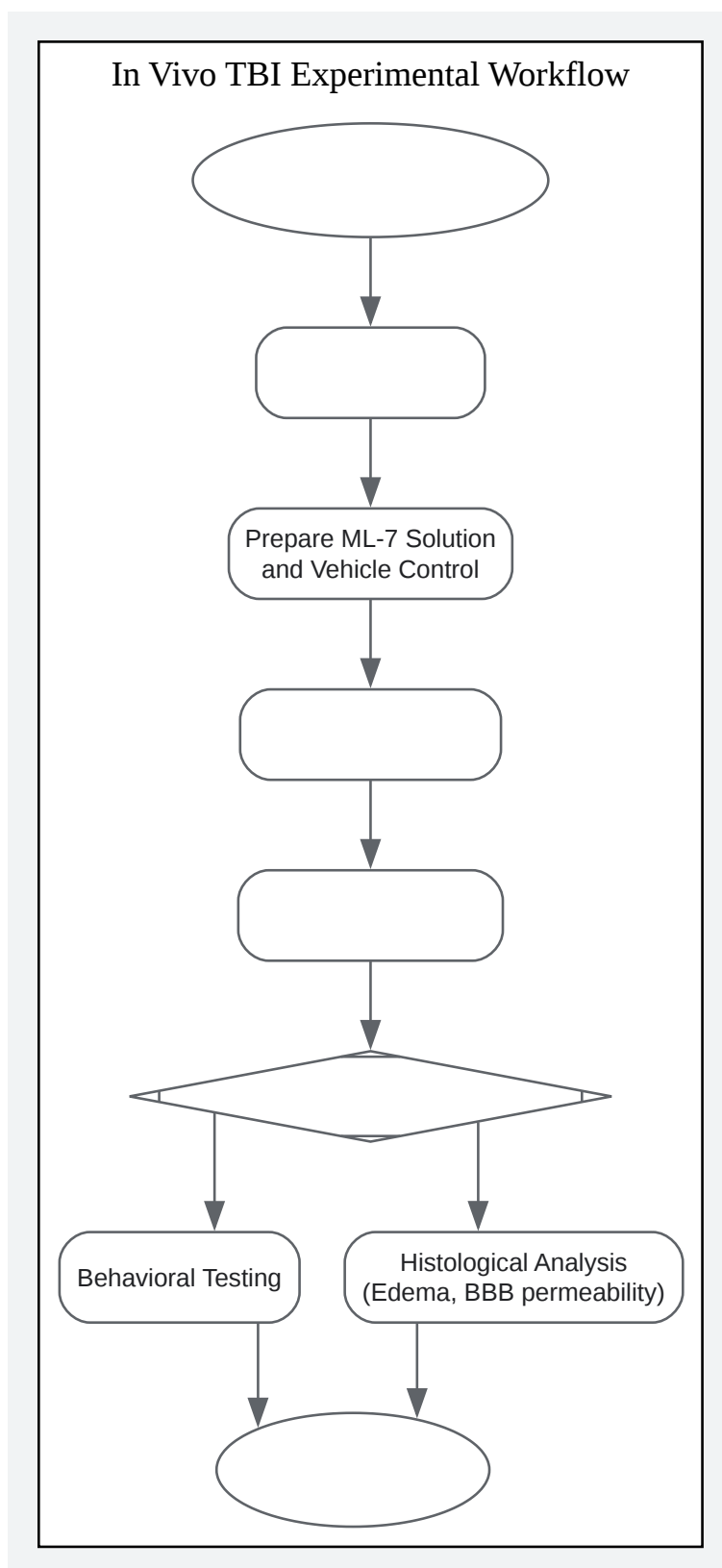
ML-7 is a selective inhibitor of Myosin Light Chain Kinase (MLCK), a crucial enzyme in the regulation of cellular contractility and motility. By competing with ATP binding to MLCK, **ML-7** effectively blocks the phosphorylation of myosin light chains, thereby inhibiting actin-myosin interactions.[1] This mechanism of action has made **ML-7** a valuable pharmacological tool in neuroscience research to investigate the role of MLCK and non-muscle myosin II in a variety of neuronal processes. These processes include neurotransmitter release, neurite outgrowth, growth cone dynamics, and the pathophysiology of neurological disorders.

Mechanism of Action

ML-7 is a naphthalenesulfonamide derivative that acts as a potent and selective inhibitor of Myosin Light Chain Kinase (MLCK).[1] The primary mechanism involves the competitive inhibition of ATP binding to the catalytic site of MLCK.[1] This prevents the transfer of the gamma-phosphate from ATP to the regulatory light chain of myosin II (MLC), thereby inhibiting smooth muscle contraction and cellular contractile processes in non-muscle cells. While **ML-7** can also inhibit Protein Kinase A (PKA) and Protein Kinase C (PKC), its inhibitory constant (Ki) for MLCK is significantly lower, indicating a higher affinity and selectivity for MLCK at appropriate concentrations.[1]







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References

- 1. Inhibitors of Myosin Light Chain Kinase Block Synaptic Vesicle Pool Mobilization during Action Potential Firing - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application of ML-7 in Neuroscience Research: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1676662#application-of-ml-7-in-neuroscience-research]

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